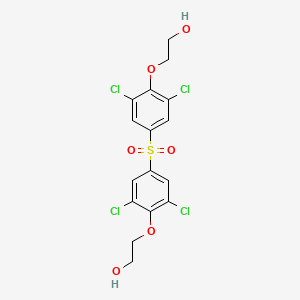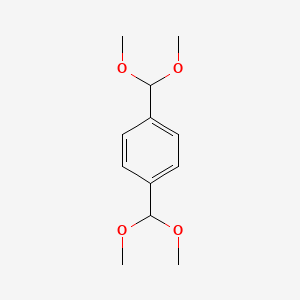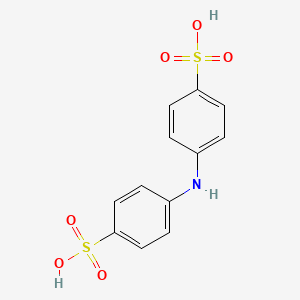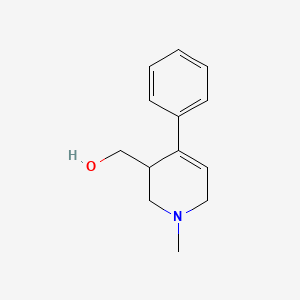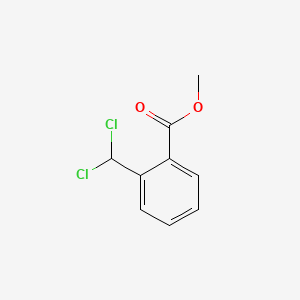
Methyl 2-(dichloromethyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(dichloromethyl)benzoate is an organic compound with the chemical formula C9H8Cl2O2. It is also known as 2-(dichloromethyl)benzoic acid methyl ester. This compound is characterized by the presence of a benzoate group substituted with a dichloromethyl group at the second position. It is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-(dichloromethyl)benzoate can be synthesized through several methods. One common method involves the esterification of 2-(dichloromethyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and the use of high-purity reagents, can further improve the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(dichloromethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group or other reduced forms.
Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-(dichloromethyl)benzoic acid, while reduction could produce methyl 2-(methyl)benzoate.
Aplicaciones Científicas De Investigación
Methyl 2-(dichloromethyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs, may involve this compound.
Industry: It is used in the production of specialty chemicals and as a precursor for other industrially relevant compounds.
Mecanismo De Acción
The mechanism by which methyl 2-(dichloromethyl)benzoate exerts its effects depends on the specific application. In chemical reactions, the dichloromethyl group can act as an electrophile, facilitating nucleophilic attack. In biological systems, the compound may interact with enzymes or proteins, potentially inhibiting their activity or altering their function.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-chlorobenzoate: Similar structure but with a single chlorine atom.
Methyl 2-bromobenzoate: Contains a bromine atom instead of chlorine.
Methyl 2-fluorobenzoate: Contains a fluorine atom instead of chlorine.
Uniqueness
Methyl 2-(dichloromethyl)benzoate is unique due to the presence of two chlorine atoms in the dichloromethyl group, which can influence its reactivity and interactions in chemical and biological systems
Propiedades
Número CAS |
85099-16-7 |
|---|---|
Fórmula molecular |
C9H8Cl2O2 |
Peso molecular |
219.06 g/mol |
Nombre IUPAC |
methyl 2-(dichloromethyl)benzoate |
InChI |
InChI=1S/C9H8Cl2O2/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h2-5,8H,1H3 |
Clave InChI |
DQEGXTRMDKOZHF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CC=C1C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Isocyanato-4-[(4-isocyanatocyclohexyl)methyl]-2-methylcyclohexane](/img/structure/B15178839.png)
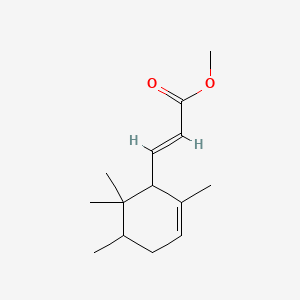
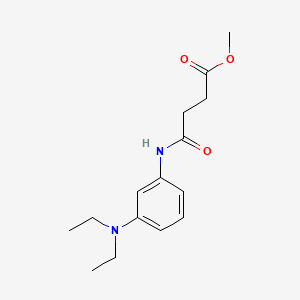
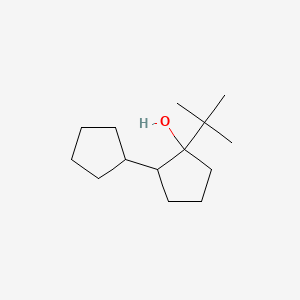

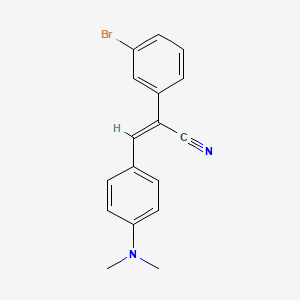
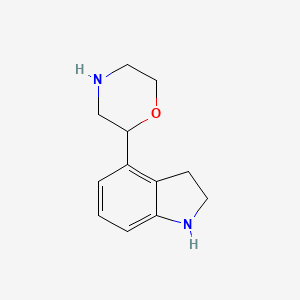
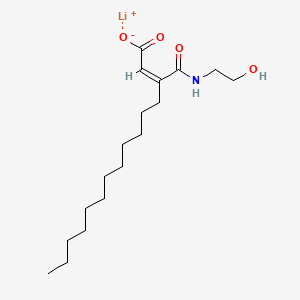
![4-[2-(4-Carboxy-2-chlorophenoxy)ethoxy]-3,5-dichlorobenzoic acid](/img/structure/B15178893.png)
